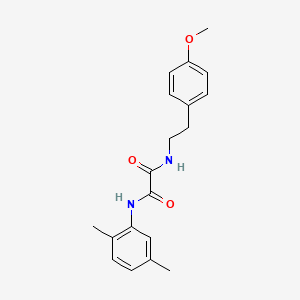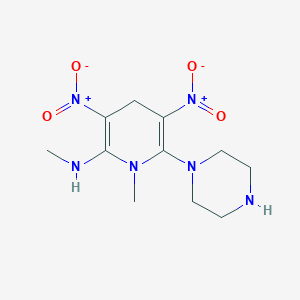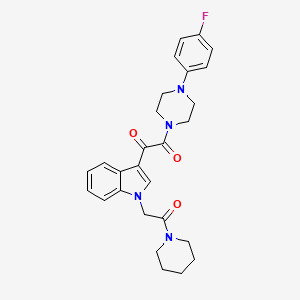![molecular formula C15H12N6 B2854694 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 903201-98-9](/img/structure/B2854694.png)
4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, also known as MIPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug research. MIPP is a heterocyclic compound with a pyrazolo[3,4-d]pyrimidine core structure and an imidazole ring attached to the 4-position.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Potential
Imidazole derivatives have been recognized for their antimicrobial properties. The presence of the imidazole ring in the structure of this compound suggests potential use as an antimicrobial agent. Researchers have synthesized various imidazole derivatives and evaluated them for antimicrobial activity against a range of pathogens . This compound could be investigated for its efficacy against specific bacteria or fungi, contributing to the development of new antimicrobial drugs.
Anti-Tubercular Activity
The structural similarity of 4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine to other imidazole derivatives that have shown anti-tubercular activity suggests it could be a candidate for tuberculosis treatment research. Compounds with an imidazole moiety have been synthesized and tested against Mycobacterium tuberculosis, and their minimum inhibitory concentration (MIC) values were calculated to assess their potential . This compound could be part of a study to develop novel anti-tubercular agents.
Antitumor Applications
Imidazole derivatives are also known for their antitumor properties. The compound could be used in cancer research, particularly in the synthesis of new chemotherapeutic agents. Its efficacy could be tested against various cancer cell lines to determine its potential as an antitumor agent .
Drug Synthesis and Development
The imidazole ring is a core structure in many pharmaceuticals. This compound could serve as a synthon in the development of new drugs. Its chemical structure allows for various substitutions and modifications, making it a versatile starting point for the synthesis of compounds with desired biological activities .
Coordination Chemistry and Catalysis
The nitrogen atoms in the imidazole ring can act as coordination sites for metal ions, making this compound useful in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies .
Biotechnological Research
In biotechnology, imidazole derivatives can be used as building blocks for more complex molecules or as a part of bioconjugation strategies. The compound’s structure could be utilized in the design of probes or as a part of enzyme inhibitors that can be used in various biotechnological applications .
Wirkmechanismus
Target of Action
The primary target of the compound “4-(2-methyl-1H-imidazol-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in controlling tumor growth, proliferation, and apoptosis .
Mode of Action
The compound interacts with its targets by inhibiting the phosphorylation of AKT and S6 proteins . This interaction results in the regulation of the PI3K/AKT/mTOR signaling pathway .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway . The downstream effects of this pathway include the control of cell growth, proliferation, and apoptosis . By inhibiting the phosphorylation of AKT and S6 proteins, the compound can regulate these downstream effects .
Pharmacokinetics
Imidazole, a component of the compound, is known to be highly soluble in water and other polar solvents , which may influence the compound’s absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action include the regulation of the PI3K/AKT/mTOR signaling pathway . This regulation can lead to the control of tumor growth, proliferation, and apoptosis .
Action Environment
It’s worth noting that the synthesis of imidazole, a component of the compound, can be run under solvent-free conditions , suggesting that the compound may have good thermal and chemical stability.
Eigenschaften
IUPAC Name |
4-(2-methylimidazol-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6/c1-11-16-7-8-20(11)14-13-9-19-21(15(13)18-10-17-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXHHWIGVPVINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]benzene-1-sulfonamide](/img/structure/B2854611.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2854614.png)

![N-(4-fluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2854620.png)


![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-methylbenzyl)thiophene-2-carboxamide](/img/structure/B2854623.png)

![2-[(6S)-5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2854625.png)
![Bis(1H-benzo[d][1,2,3]triazol-1-yl)methanethione](/img/structure/B2854626.png)
![2-(Thiazolo[2,3-c][1,2,4]triazol-5-yl)ethanamine dihydrochloride](/img/structure/B2854630.png)
![2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2854632.png)
![2-(4-Butoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854633.png)
